molecular formula C13H11BrFNO2 B258670 5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide

Cat. No.: B258670
M. Wt: 312.13 g/mol
InChI Key: UOPXWCDSERNSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylethylamine and 2-furoyl chloride.

    Reaction Conditions: The reaction between 4-fluorophenylethylamine and 2-furoyl chloride is carried out in the presence of a base such as triethylamine to form the intermediate 2-furoyl-4-fluorophenylethylamine.

    Bromination: The intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the bromine and fluorophenyl groups. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4’-fluoroacetophenone
  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Uniqueness

5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide is unique due to the presence of both a bromine atom and a fluorophenyl group attached to a furan ring. This combination of functional groups imparts distinct chemical properties and potential reactivity that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H11BrFNO2

Molecular Weight

312.13 g/mol

IUPAC Name

5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H11BrFNO2/c14-12-6-5-11(18-12)13(17)16-8-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17)

InChI Key

UOPXWCDSERNSKU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(O2)Br)F

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(O2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.